Onychocin B Onychocin B Onychocin B is an azamacrocycle and a keratan 6'-sulfate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545679
InChI: InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)
SMILES:
Molecular Formula: C31H42N4O4
Molecular Weight: 534.7 g/mol

Onychocin B

CAS No.:

Cat. No.: VC14545679

Molecular Formula: C31H42N4O4

Molecular Weight: 534.7 g/mol

* For research use only. Not for human or veterinary use.

Onychocin B -

Specification

Molecular Formula C31H42N4O4
Molecular Weight 534.7 g/mol
IUPAC Name 6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Standard InChI InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)
Standard InChI Key KZGZTOMXQSOTKE-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C

Introduction

Chemical Characterization of Onychocin B

Structural Properties

Onychocin B is a cyclic tetrapeptide composed of four amino acid residues, including N-methylated variants. Its canonical SMILES notation is:
O=C([C@H](C(C)C)NC([C@@H](CC1=CC=CC=C1)N(C)C2=O)=O)N([C@@H](CC3=CC=CC=C3)C(N[C@@]2)=O)=O\text{O=C([C@H](C(C)C)NC([C@@H](CC1=CC=CC=C1)N(C)C2=O)=O)N([C@@H](CC3=CC=CC=C3)C(N[C@@]2)=O)=O}
This structure facilitates its interaction with calcium channels through hydrophobic and aromatic side chains .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₃₄H₄₄N₄O₆
CAS Number1262943-54-9
Molecular Weight628.75 g/mol
SolubilitySoluble in DMSO, methanol

Biosynthesis and Isolation

Onychocin B is naturally produced by Onychocola sclerotica via non-ribosomal peptide synthetase (NRPS) pathways. Industrial production employs fermentation followed by chromatographic purification . Synthetic routes involve cyclizing linear tetrapeptides using agents like 1-propanephosphonic acid anhydride, though yields remain suboptimal compared to microbial synthesis .

Pharmacological Activity and Mechanism

Calcium Channel Inhibition

Onychocin B selectively inhibits Caᵥ1.2, a voltage-gated calcium channel critical for cardiac and smooth muscle contraction. Its IC₅₀ of 7.1 µM positions it as a moderate-potency inhibitor compared to clinical agents like verapamil (IC₅₀ = 0.1 µM) . The compound binds to the channel’s α1 subunit, preventing conformational changes required for ion permeation .

Table 2: Pharmacological Profile

ParameterValue
TargetCaᵥ1.2
IC₅₀7.1 µM
Selectivity Ratio10:1 (Caᵥ1.2 vs. Caᵥ2.1)

Therapeutic Implications

Research Applications and Comparative Analysis

Biological Studies

Onychocin B serves as a tool compound for probing calcium signaling in cardiomyocytes and neurons. In murine models, it reduces action potential duration by 22% at 10 µM, comparable to diltiazem .

Comparative Analysis with Related Peptides

Unlike linear peptides, Onychocin B’s cyclization confers resistance to proteolysis. Its N-methylations enhance membrane permeability, distinguishing it from hirsutide, a related cyclotetrapeptide with lower bioavailability .

Table 3: Comparison of Calcium Channel Inhibitors

CompoundTargetIC₅₀ (µM)Bioavailability
Onychocin BCaᵥ1.27.1Moderate
VerapamilCaᵥ1.20.1High
HirsutideCaᵥ2.115.2Low

Future Perspectives

Synthetic Optimization

Improving synthetic yields through solid-phase peptide synthesis (SPPS) or engineered microbial strains could enhance accessibility for preclinical testing.

Clinical Translation

While Onychocin B’s selectivity for Caᵥ1.2 is promising, toxicity profiles and pharmacokinetic studies are needed to advance toward clinical trials. Hybrid analogs combining its cyclic scaffold with known pharmacophores may improve potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator